![molecular formula C16H14N4O3 B2421343 Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate CAS No. 1111053-45-2](/img/structure/B2421343.png)
Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . Some recent synthetic approaches involve the use of 3-amino-1,2,4-triazole .
Molecular Structure Analysis
1,2,4-Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring structure .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles are diverse and depend on the specific substituents present on the triazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely depending on the specific substituents present on the triazole ring .
Scientific Research Applications
Synthesis Techniques and Derivatives
- Innovative Synthesis Approaches : A study presented a convenient synthesis method for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, highlighting the chemical reactions involved in creating various substituted derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in specific conditions (Mohamed, 2021).
- Development of Pyrazolo[1,5-a]pyrimidine Derivatives : Another research introduced a novel additive for the eco-friendly preparation of Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing the additive's advantages, including reduced toxicity and high recyclability, suggesting its utility in organic synthesis (Khaligh et al., 2020).
Potential Biological Activities
- Antimicrobial Properties : Research on the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines revealed their antimicrobial activity, showcasing the potential of Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Advanced Synthesis and Characterization
- Molecular Docking Studies : A detailed study on Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate involved spectral, DFT/B3LYP, and molecular docking analyses, indicating its potential as a cancer treatment inhibitor due to its ability to bind to protein active sites, highlighting the compound's significance in medical chemistry research (Sert et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those involved in immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been found to exhibit various biological activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors , which can lead to various downstream effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-23-16(22)11-3-6-13(7-4-11)18-15(21)12-5-8-14-19-17-10-20(14)9-12/h3-10H,2H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWVFNVEAGJILT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=NN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate |
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